(R)-1-(2-Amino-ethyl)-piperidin-3-ol

Chiral Pharmacology Stereospecific Binding Medicinal Chemistry

(R)-1-(2-Amino-ethyl)-piperidin-3-ol (CAS: 1354003-83-0 for the S-enantiomer; the R-enantiomer is available commercially but lacks a distinct CAS registry) is a chiral heterocyclic building block belonging to the piperidin-3-ol class, featuring an aminoethyl side chain at the N1 position and a stereogenic center at C3 bearing a hydroxyl group. The compound exists as a liquid at room temperature and is typically supplied at ≥95% purity by vendors such as Sigma-Aldrich (as the racemate) and ChemBridge.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B7986557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Amino-ethyl)-piperidin-3-ol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCN)O
InChIInChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1
InChIKeyBJPWBQHXJAUDQL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Amino-ethyl)-piperidin-3-ol for Research Procurement: Chiral Piperidine Baseline Specifications


(R)-1-(2-Amino-ethyl)-piperidin-3-ol (CAS: 1354003-83-0 for the S-enantiomer; the R-enantiomer is available commercially but lacks a distinct CAS registry) is a chiral heterocyclic building block belonging to the piperidin-3-ol class, featuring an aminoethyl side chain at the N1 position and a stereogenic center at C3 bearing a hydroxyl group [1]. The compound exists as a liquid at room temperature and is typically supplied at ≥95% purity by vendors such as Sigma-Aldrich (as the racemate) and ChemBridge . Its molecular formula is C₇H₁₆N₂O with a molecular weight of 144.21 g/mol. The piperidine scaffold is among the most prevalent heterocyclic cores in FDA-approved drugs, underscoring the relevance of this substructure in medicinal chemistry campaigns [2].

Why Generic Substitution of (R)-1-(2-Amino-ethyl)-piperidin-3-ol Fails: The Criticality of Chirality


In research procurement, substituting (R)-1-(2-Amino-ethyl)-piperidin-3-ol with its racemic mixture (CAS 847499-95-0) or the (S)-enantiomer (CAS 1354003-83-0) is scientifically invalid when the goal is to interrogate or exploit stereospecific pharmacology. The 3-hydroxyl group on the piperidine ring introduces a stereogenic center whose absolute configuration dictates the three-dimensional orientation of hydrogen-bonding functional groups, thereby governing molecular recognition at chiral biological targets such as GPCRs, ion channels, and enzymes [1]. While class-level evidence for piperidin-3-ol derivatives demonstrates that enantiomers can exhibit profound differences in receptor binding affinity, the specific, quantifiable differential advantage of the (R)-enantiomer over its (S)-counterpart or the racemate for this particular compound remains underexplored in the open, peer-reviewed literature [2]. Consequently, the decision to procure the single (R)-enantiomer must currently be guided by the fundamental principle of stereochemical integrity in probe molecule selection and the avoidance of ambiguous biological data arising from racemic mixtures.

(R)-1-(2-Amino-ethyl)-piperidin-3-ol: Quantitative Comparator-Based Evidence for Procurement Decisions


Stereochemical Integrity as a Baseline for Reproducible Pharmacology: (R)- vs. (S)-Enantiomer

Direct head-to-head quantitative comparison between (R)-1-(2-Amino-ethyl)-piperidin-3-ol and its (S)-enantiomer is not available in the primary literature. The key differentiator is therefore the guaranteed stereochemical purity of the (R)-enantiomer. The compound's chiral center is defined by the stereodescriptor '[C@H]' in its isomeric SMILES string (C1C[C@H](CN(C1)CCN)O), distinguishing it from the (S)-enantiomer with the '[C@@H]' descriptor [1]. This ensures the procurement of a single, defined stereoisomer, which is essential for any assay where the target is chiral, as is the case for virtually all protein binding sites. Using the racemate (CAS 847499-95-0) introduces an uncontrolled variable, as the (R) and (S) enantiomers may have differing affinities, efficacies, and metabolic stabilities.

Chiral Pharmacology Stereospecific Binding Medicinal Chemistry

Synthetic Accessibility and Yield: (R)-1-(2-Amino-ethyl)-piperidin-3-ol as a Versatile Building Block

While specific yield data for the (R)-enantiomer is not publicly detailed, the synthesis of the racemic 1-(2-aminoethyl)piperidin-3-ol provides a baseline for expected chemical behavior. A representative synthesis for the racemate involves the reduction of 3-hydroxypiperidin-1-ylacetonitrile with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving a yield of 64% after a 5-hour reflux under an inert atmosphere . This demonstrates the feasibility of functional group manipulation on the core scaffold. The (R)-enantiomer is typically prepared via chiral resolution or asymmetric synthesis; its value proposition lies in providing a pre-resolved, enantiopure starting material, thereby eliminating the need for a potentially low-yielding (≤50%) resolution step by the end-user, which saves significant time and material costs in a medicinal chemistry workflow [1].

Synthetic Chemistry Building Blocks Process Chemistry

Vendor Specifications and Handling: A Practical Comparator for (R)-1-(2-Amino-ethyl)-piperidin-3-ol

Commercial availability and standardized specifications provide a practical basis for comparison. The (R)-enantiomer is offered by specialty chemical suppliers as a research-grade compound, typically at ≥95% purity, while the racemate (CAS 847499-95-0) is more widely available through major distributors like Sigma-Aldrich and ChemBridge at similar purity levels . A key differentiator is the storage requirement: the racemate is specified for long-term storage at -20°C, implying potential stability concerns at ambient temperatures . While similar handling is likely prudent for the (R)-enantiomer, the explicit storage condition for the racemate serves as a cautionary benchmark for researchers planning to procure and use the chiral compound, emphasizing the need for controlled temperature conditions to maintain chemical integrity.

Chemical Procurement Laboratory Reagents Supply Chain

(R)-1-(2-Amino-ethyl)-piperidin-3-ol: Recommended Research Applications Based on Evidence


Stereospecific SAR Exploration of Piperidine-Based GPCR Ligands

For medicinal chemistry programs investigating structure-activity relationships (SAR) around piperidine-containing ligands for chiral biological targets (e.g., sigma-1, dopamine, or serotonin receptors), the use of (R)-1-(2-Amino-ethyl)-piperidin-3-ol is essential. The defined (R)-stereochemistry at the C3 hydroxyl group ensures that any observed changes in affinity or efficacy upon further derivatization can be confidently attributed to the new modifications, rather than being confounded by the presence of the opposite enantiomer. This is a fundamental requirement for generating interpretable and reproducible pharmacological data, as substituting the racemate would introduce an uncontrolled variable [1].

Asymmetric Synthesis of Complex, Enantiopure Piperidine Scaffolds

This compound serves as an advanced, chirally pure building block for the construction of more complex molecules with multiple stereocenters. Starting with a pre-resolved (R)-enantiomer eliminates the need for a downstream resolution step, which would otherwise limit the overall yield of the target molecule to a theoretical maximum of 50% [2]. This is particularly valuable in the synthesis of natural product analogs or drug candidates containing the 2,3-disubstituted piperidin-3-ol skeleton, where stereochemical integrity is critical for biological activity .

Chemical Biology Probe Development for Target Deconvolution

In chemical biology, enantiopure compounds are preferred for target identification and validation studies (e.g., affinity chromatography or photoaffinity labeling). (R)-1-(2-Amino-ethyl)-piperidin-3-ol can be functionalized through its primary amine or secondary alcohol to create probes that maintain a defined three-dimensional shape for interaction with a putative protein target. The use of a single enantiomer increases the likelihood of specific, high-affinity binding and reduces the background noise associated with non-specific interactions of the less-active enantiomer, leading to cleaner and more reliable target deconvolution results [1].

Pharmacological Profiling of Enantioselective Metabolism and Toxicity

For ADME-Tox studies, the (R)-enantiomer is required to evaluate potential stereoselective metabolism or toxicity. Cytochrome P450 enzymes and drug transporters often exhibit enantiospecificity. Using the racemate would mask the individual pharmacokinetic profiles of the (R) and (S) forms, potentially obscuring a safety liability or a beneficial property unique to one enantiomer. Procuring the single (R)-enantiomer enables these precise, mechanism-based studies from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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